(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone
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Overview
Description
(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone is an organic compound that features a combination of phenolic and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone typically involves the reaction of 3,4-dihydroxybenzaldehyde with 4-(dodecyloxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ether derivatives.
Scientific Research Applications
(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dihydroxyphenyl)acetic acid
- (3,4-Dihydroxyphenyl)ethanol
- (3,4-Dihydroxyphenyl)propionic acid
Uniqueness
(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone is unique due to the presence of both phenolic and ether functional groups, which confer distinct chemical and biological properties. Its long alkyl chain also enhances its lipophilicity, making it suitable for applications in lipid-based systems .
Properties
CAS No. |
113419-51-5 |
---|---|
Molecular Formula |
C25H34O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(3,4-dihydroxyphenyl)-(4-dodecoxyphenyl)methanone |
InChI |
InChI=1S/C25H34O4/c1-2-3-4-5-6-7-8-9-10-11-18-29-22-15-12-20(13-16-22)25(28)21-14-17-23(26)24(27)19-21/h12-17,19,26-27H,2-11,18H2,1H3 |
InChI Key |
UKBATLWRMFITCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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